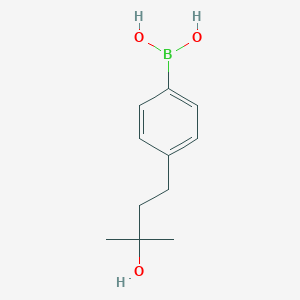
(4-(3-Hydroxy-3-methylbutyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(3-Hydroxy-3-methylbutyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 3-hydroxy-3-methylbutyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(3-Hydroxy-3-methylbutyl)phenyl)boronic acid typically involves the reaction of a suitable phenylboronic acid derivative with a 3-hydroxy-3-methylbutyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. Purification steps might include recrystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions: (4-(3-Hydroxy-3-methylbutyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Borane derivatives.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
科学的研究の応用
(4-(3-Hydroxy-3-methylbutyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with diol-containing biomolecules.
Medicine: Explored for its potential in drug development, particularly as a protease inhibitor or in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the development of advanced materials and polymers with specific functional properties.
作用機序
The mechanism of action of (4-(3-Hydroxy-3-methylbutyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diol-containing molecules, making it useful in various biochemical applications. The compound can also participate in catalytic cycles, such as those in Suzuki-Miyaura coupling, where it undergoes transmetalation with palladium complexes to form new carbon-carbon bonds.
類似化合物との比較
Phenylboronic acid: A simpler analog with a phenyl ring directly attached to the boronic acid group.
4-Hydroxyphenylboronic acid: Contains a hydroxyl group on the phenyl ring, similar in reactivity but different in substitution pattern.
3-Hydroxy-4-methoxyphenylboronic acid: Features a methoxy group in addition to the hydroxyl group, offering different electronic properties.
Uniqueness: (4-(3-Hydroxy-3-methylbutyl)phenyl)boronic acid is unique due to the presence of the 3-hydroxy-3-methylbutyl group, which imparts distinct steric and electronic effects. This substitution can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in synthesis and medicinal chemistry.
特性
CAS番号 |
1410792-52-7 |
|---|---|
分子式 |
C11H17BO3 |
分子量 |
208.06 g/mol |
IUPAC名 |
[4-(3-hydroxy-3-methylbutyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H17BO3/c1-11(2,13)8-7-9-3-5-10(6-4-9)12(14)15/h3-6,13-15H,7-8H2,1-2H3 |
InChIキー |
FSOSZMOSYAAMQD-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)CCC(C)(C)O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


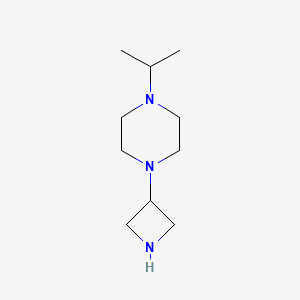
![3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole](/img/structure/B13984056.png)

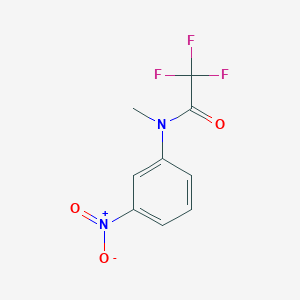


![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester](/img/structure/B13984081.png)
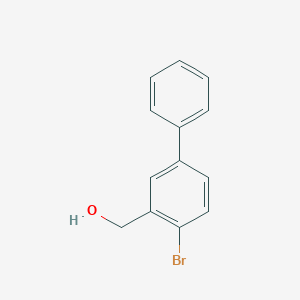

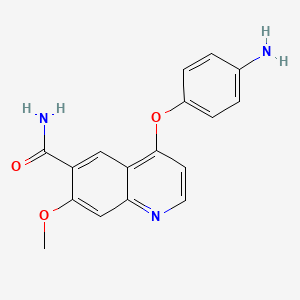

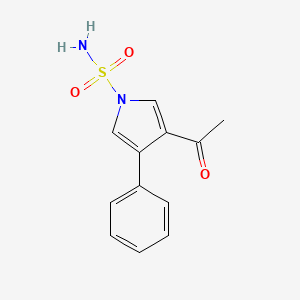
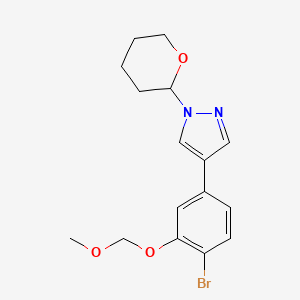
![N-(1,1-Dimethylethyl)-4'-(methylamino)[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13984112.png)
